N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a mesityl group, a thiazole ring, and a urea moiety, making it a subject of interest in various fields of study.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, such as the development of new materials and catalysts. The versatility of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide makes it a valuable compound in various research domains.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves multiple steps, typically starting with the preparation of the thiazole ring, followed by the introduction of the mesityl and m-tolyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole ring or the urea moiety.
Comparison with Similar Compounds
When compared to similar compounds, N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide stands out due to its unique combination of structural features and biological activity. Similar compounds may include other thiazole derivatives or urea-containing molecules, but the presence of the mesityl and m-tolyl groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-13-6-5-7-17(10-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)8-14(2)9-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUILFUMNCWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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